molecular formula C11H12O B1330688 7-Methoxy-1,2-dihydronaphthalene CAS No. 52178-91-3

7-Methoxy-1,2-dihydronaphthalene

Cat. No. B1330688
CAS RN: 52178-91-3
M. Wt: 160.21 g/mol
InChI Key: OAWCMXCTQPOKQN-UHFFFAOYSA-N
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Patent
US06610714B2

Procedure details

Crude 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (10.3 g, 0.058 mol) was dissolved in 100 ml of toluene and heated in an oil bath (115° C.). P-tolylsulphonic acid (20 mg) was added to the reaction mixture and it was refluxed for about 1 h. The reaction was monitored by GC. The reaction mixture was then cooled and washed with sat. NaHCO3 solution, water and brine and organic layer was dried over Na2SO4. Concentration gave 8.87 g of light brown oil. Yield 96%.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
P-tolylsulphonic acid
Quantity
20 mg
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9](O)[CH2:8][CH2:7][CH2:6]2>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10]([CH:9]=[CH:8][CH2:7][CH2:6]2)=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
P-tolylsulphonic acid
Quantity
20 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for about 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
WASH
Type
WASH
Details
washed with sat. NaHCO3 solution, water and brine and organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C=CCCC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.87 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.